molecular formula C20H28O3 B1220507 Testosterone formate CAS No. 3129-42-8

Testosterone formate

Cat. No.: B1220507
CAS No.: 3129-42-8
M. Wt: 316.4 g/mol
InChI Key: LMUMOFOWZKACOU-RABCQHRBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Testosterone formate is an ester derivative of testosterone, where the hydroxyl group (-OH) at the 17β position of testosterone is replaced with a formate ester group (-OCHO).

  • Chemical Structure:

    • This compound’s molecular formula is C₂₀H₂₈O₃, differing from testosterone (C₁₉H₂₈O₂) by the addition of a formyl group.
    • Its structure is characterized by a short-chain ester, which typically results in rapid hydrolysis and shorter half-life compared to longer-chain esters (e.g., enanthate).
  • Pharmacokinetics: Formate esters are known for their high aqueous solubility due to the small size of the formyl group, leading to faster absorption and clearance. This contrasts with esters like testosterone cypionate (C₂₇H₄₀O₃), which have extended release profiles due to lipophilic side chains.

Properties

CAS No.

3129-42-8

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] formate

InChI

InChI=1S/C20H28O3/c1-19-9-7-14(22)11-13(19)3-4-15-16-5-6-18(23-12-21)20(16,2)10-8-17(15)19/h11-12,15-18H,3-10H2,1-2H3/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

LMUMOFOWZKACOU-RABCQHRBSA-N

SMILES

CC12CCC3C(C1CCC2OC=O)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC=O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2OC=O)CCC4=CC(=O)CCC34C

Synonyms

4-androstene-3-one-17 beta-carboxylic acid
testosterone formate

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

Ester Chain Length and Half-Life: Shorter esters (e.g., formate, propionate) are hydrolyzed faster by esterases, leading to quicker testosterone release. Longer esters (e.g., cypionate, undecanoate) provide sustained release, reducing dosing frequency.

Enanthate and cypionate are formulated in oil-based injections for slow release.

Clinical Applications: this compound lacks clinical trial data, unlike FDA-approved esters like cypionate (used in Depo-Testosterone) or undecanoate (used in Aveed).

Q & A

Q. Advanced: How can researchers address variability in this compound synthesis yields across laboratories?

Answer: Variability often stems from differences in reagent quality, ambient moisture, or purification techniques. Mitigation strategies include:

  • Standardized Protocols : Pre-dry solvents and reagents (e.g., molecular sieves for formic acid) .
  • Statistical Design : Use factorial experiments to identify critical parameters (e.g., temperature, catalyst loading) .
  • Interlab Validation : Collaborate with multiple labs to establish reproducibility thresholds and publish detailed supplementary protocols .

Basic: What are the best practices for designing pharmacokinetic studies on this compound in animal models?

Answer:
Key elements include:

  • Dosing Strategy : Administer this compound via subcutaneous injection or osmotic pumps to mimic sustained release. Include vehicle controls .
  • Sampling Schedule : Collect blood/tissue samples at intervals covering absorption, peak, and elimination phases (e.g., 0, 1, 6, 24, 48 hours post-dose) .
  • Analytical Methods : Quantify serum testosterone via LC-MS/MS to distinguish this compound from endogenous testosterone. Validate assays for sensitivity (LOQ ≤0.1 ng/mL) and specificity .

Q. Advanced: How can researchers control for confounding factors like diurnal hormone fluctuations in pharmacokinetic studies?

Answer:

  • Standardized Timing : Conduct all experiments at the same time of day to minimize circadian effects .
  • Corticosteroid Monitoring : Measure cortisol/prolactin levels to assess stress-induced testosterone variability .
  • Statistical Adjustments : Use mixed-effects models to account for individual baseline hormone levels .

Basic: What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s androgen receptor (AR) activation?

Answer:

  • In Vitro Models : Use AR-transfected cell lines (e.g., HEK293) for high-throughput screening of binding affinity (Kd) and transcriptional activity (luciferase assays). Include positive (dihydrotestosterone) and negative (bicalutamide) controls .
  • In Vivo Models : Prefer castrated rodent models to eliminate endogenous testosterone interference. Measure tissue-specific AR activation via qPCR for androgen-responsive genes (e.g., PSA, FKBP5) .

Q. Advanced: How can researchers resolve discrepancies between in vitro AR activation data and in vivo efficacy studies?

Answer:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate tissue-specific drug concentrations with AR activation metrics .
  • Metabolite Profiling : Test whether this compound or its metabolites (e.g., free testosterone) drive observed effects via LC-MS/MS .

Basic: How should researchers structure longitudinal studies to evaluate this compound’s long-term effects on endocrine parameters?

Answer:

  • Cohort Design : Follow subjects for ≥12 months with quarterly assessments of total/free testosterone, SHBG, LH, and metabolic markers (e.g., HbA1c, lipid profiles) .
  • Data Collection : Use standardized assays across timepoints (e.g., same LC-MS/MS platform) to minimize inter-assay variability .
  • Ethical Reporting : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies .

Q. Advanced: What statistical methods are optimal for analyzing age-related declines in testosterone during longitudinal studies?

Answer:

  • Mixed-Effects Models : Account for within-subject correlations and time-varying covariates (e.g., BMI, comorbidities) .
  • Sensitivity Analyses : Test robustness by excluding participants with incident health conditions (e.g., diabetes) that confound hormone trends .

Basic: What are common pitfalls in interpreting questionnaire-based data on testosterone supplementation outcomes, and how can they be avoided?

Answer:

  • Pitfalls : Overreliance on subjective scales (e.g., libido, fatigue) without biochemical validation .
  • Mitigation : Pair questionnaires (e.g., Aging Males’ Symptoms scale) with serum testosterone measurements. Use validated tools like the Androgen Deficiency in Aging Males (ADAM) questionnaire .

Advanced: How can researchers critically appraise studies using questionnaires as primary endpoints for this compound interventions?

Answer:

  • Bias Assessment : Check for blinding (participant/investigator) and placebo controls .
  • Correlation Analysis : Report Spearman’s rho between questionnaire scores and hormonal/biochemical data .
  • Reproducibility : Include test-retest reliability metrics for questionnaires in supplementary materials .

Basic: What guidelines ensure reproducibility in this compound research?

Answer:

  • Detailed Protocols : Publish step-by-step methods, including raw data and code for statistical analyses (e.g., GitHub repositories) .
  • Material Sharing : Deposit novel compounds in public repositories (e.g., PubChem) with CAS numbers and spectral data .

Q. Advanced: How can meta-analyses address contradictions in this compound’s efficacy across studies?

Answer:

  • Stratified Analysis : Group studies by dose, duration, and population (e.g., hypogonadal vs. healthy) .
  • Risk of Bias Tools : Apply Cochrane ROBINS-I to assess confounding in non-randomized studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.